molecular formula C28H25F2N3OS B1678721 Diacylglycerolkinase-Inhibitor II CAS No. 120166-69-0

Diacylglycerolkinase-Inhibitor II

Katalognummer: B1678721
CAS-Nummer: 120166-69-0
Molekulargewicht: 489.6 g/mol
InChI-Schlüssel: ZCNBZFRECRPCKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[2-[4-[bis(4-fluorophenyl)methylidene]-1-piperidinyl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one is a diarylmethane.

Wissenschaftliche Forschungsanwendungen

Diacylglycerolkinase-Inhibitor II: Wissenschaftliche Forschungsanwendungen

    Verbesserung der Krebsbehandlung: Diacylglycerolkinase (DGK)-Inhibitoren wie this compound haben gezeigt, dass sie die Proliferation von Krebszellen verstärken und die T-Zell-Anergie fördern. Ein spezifischer DGKα-selektiver Inhibitor induzierte Zelltod in Krebszellen und verstärkte die Produktion von T-Zell-Interleukin-2, was auf potenzielle Anwendungen in Krebsbehandlungsprotokollen hindeutet .

    Phosphorylierungs- & Dephosphorylierungsstudien: Dieser Inhibitor steuert die biologische Aktivität der Diacylglycerolkinase, die für Phosphorylierungs- und Dephosphorylierungsprozesse entscheidend ist. Er wird hauptsächlich in Forschungsanwendungen im Zusammenhang mit diesen biochemischen Wegen eingesetzt .

    Antagonismus des Tumorwachstums: Die Hemmung der DGKα-Aktivität hat gezeigt, dass sie das Tumorwachstum in Xenograften von primären und metastasierenden Hirntumoren und syngenen Maus-Tumorgräften antagonisiert, was auf ihre potenzielle Verwendung bei der Entwicklung von Antitumortherapien hindeutet .

    Forschung zur Behandlung der Retinopathie: Der Inhibitor wurde auf seine Auswirkungen auf die retinale Neovaskularisation (NV) und seine potenziellen Mechanismen in einem Modell der sauerstoffinduzierten Retinopathie (OIR) untersucht, was auf eine Rolle bei der Erforschung von Behandlungen für Augenerkrankungen hindeutet .

    Studie zu refraktären Krebszellen: DGKα wird in mehreren refraktären Krebszellen, darunter Melanom-, Leberzellkarzinom- und Glioblastomzellen, stark exprimiert. Die Forschung zur Hemmung von DGKα könnte Einblicke in Behandlungsstrategien für diese schwer zu behandelnden Krebsarten liefern .

    Forschung zur Resistenz gegen Immuntherapie: Studien haben gezeigt, dass die Hemmung von DGKα mit PD-1-gerichteten Therapien bei der Krebsbehandlung kooperieren kann, wodurch die erworbene Resistenz, die üblicherweise mit der Hochregulierung zusätzlicher inhibitorischer Moleküle verbunden ist, möglicherweise überwunden wird .

Wirkmechanismus

Target of Action

Diacylglycerol kinase inhibitor II primarily targets Diacylglycerol Kinases (DGKs) . DGKs are a family of enzymes that convert diacylglycerol (DAG) to phosphatidic acid (PA), playing a crucial role in regulating the balance between these two lipid messengers . DGKs are involved in various physiological processes, and their aberrant activation contributes to the development of metabolic diseases .

Mode of Action

Diacylglycerol kinase inhibitor II inhibits DGKs by binding to their catalytic domain . This inhibition prevents the conversion of DAG to PA, thereby increasing the availability of DAG and enhancing DAG-mediated signaling . The inhibitor is particularly potent in isolated platelet membranes and intact platelets .

Biochemical Pathways

The inhibition of DGKs affects several biochemical pathways. DGKs regulate many enzymes, including protein kinase C (PKC), phosphatidylinositol 4-phosphate 5-kinase, and mTOR . By inhibiting DGKs, the inhibitor enhances the activation of these enzymes, leading to changes in various cellular processes such as glucose and lipid metabolism .

Pharmacokinetics

It’s known that the inhibitor has a potent effect on dgks in isolated platelet membranes and intact platelets , suggesting that it can effectively reach its target sites in the body.

Result of Action

The inhibition of DGKs by Diacylglycerol kinase inhibitor II leads to several molecular and cellular effects. It enhances the activation of PKC and PKD isoforms, which play a crucial role in the regulation of metabolic homeostasis . This can potentially disrupt metabolic homeostasis and contribute to the development of metabolic diseases . Moreover, the inhibitor can induce cell death in cancer-derived cells and simultaneously enhance T-cell interleukin-2 production .

Action Environment

The action of Diacylglycerol kinase inhibitor II can be influenced by various environmental factors. For instance, in the context of cancer, the inhibitor has been shown to cooperate with PD-1-targeted therapies to restore the T cell activation program . This suggests that the inhibitor’s action, efficacy, and stability can be affected by the presence of other therapeutic agents and the overall physiological state of the body.

Biochemische Analyse

Biochemical Properties

Diacylglycerol kinase inhibitor II plays a crucial role in biochemical reactions by inhibiting the activity of diacylglycerol kinase. This enzyme is responsible for converting diacylglycerol into phosphatidic acid, a key step in lipid signaling pathways. Diacylglycerol kinase inhibitor II interacts with the catalytic domain of diacylglycerol kinase, preventing its activity and thereby modulating the levels of diacylglycerol and phosphatidic acid within cells . This inhibition affects various enzymes and proteins, including protein kinase C, phosphatidylinositol 4-phosphate 5-kinase, and mammalian target of rapamycin (mTOR), which are regulated by diacylglycerol and phosphatidic acid .

Cellular Effects

Diacylglycerol kinase inhibitor II has significant effects on various types of cells and cellular processes. By inhibiting diacylglycerol kinase, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, diacylglycerol kinase inhibitor II has been shown to modulate the activity of protein kinase C, which plays a critical role in cell proliferation, differentiation, and apoptosis . Additionally, diacylglycerol kinase inhibitor II affects the balance between diacylglycerol and phosphatidic acid, impacting the regulation of enzymes such as mTOR and phosphatidylinositol 4-phosphate 5-kinase .

Molecular Mechanism

The molecular mechanism of diacylglycerol kinase inhibitor II involves its binding to the catalytic domain of diacylglycerol kinase, thereby inhibiting its activity. This inhibition prevents the conversion of diacylglycerol to phosphatidic acid, leading to an accumulation of diacylglycerol and a decrease in phosphatidic acid levels . The altered levels of these lipid messengers affect various signaling pathways, including those involving protein kinase C, mTOR, and phosphatidylinositol 4-phosphate 5-kinase . Diacylglycerol kinase inhibitor II also influences gene expression by modulating the activity of transcription factors regulated by diacylglycerol and phosphatidic acid .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diacylglycerol kinase inhibitor II can change over time. The stability and degradation of this compound are important factors to consider when conducting experiments. Diacylglycerol kinase inhibitor II is stable when stored at -20°C and can be reconstituted in DMSO for use in experiments . Long-term effects of diacylglycerol kinase inhibitor II on cellular function have been observed in both in vitro and in vivo studies, with prolonged inhibition of diacylglycerol kinase leading to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of diacylglycerol kinase inhibitor II vary with different dosages in animal models. At lower doses, this compound effectively inhibits diacylglycerol kinase activity without causing significant toxicity . At higher doses, diacylglycerol kinase inhibitor II can have toxic or adverse effects, including disruptions in lipid metabolism and cellular signaling . Threshold effects have been observed, where a certain dosage is required to achieve effective inhibition of diacylglycerol kinase .

Metabolic Pathways

Diacylglycerol kinase inhibitor II is involved in several metabolic pathways, primarily through its inhibition of diacylglycerol kinase. This enzyme plays a key role in the phosphoinositide signaling pathway, where it converts diacylglycerol to phosphatidic acid . By inhibiting diacylglycerol kinase, diacylglycerol kinase inhibitor II affects the levels of these lipid messengers, thereby modulating various metabolic processes, including glucose and lipid metabolism . The compound also interacts with enzymes such as protein kinase C and mTOR, which are involved in metabolic regulation .

Transport and Distribution

Within cells and tissues, diacylglycerol kinase inhibitor II is transported and distributed through various mechanisms. This compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Diacylglycerol kinase inhibitor II can accumulate in specific cellular compartments, such as the Golgi apparatus and endosomes, where it exerts its inhibitory effects on diacylglycerol kinase . The distribution of diacylglycerol kinase inhibitor II within cells is influenced by its interactions with lipid membranes and proteins involved in vesicular trafficking .

Subcellular Localization

The subcellular localization of diacylglycerol kinase inhibitor II is critical for its activity and function. This compound is often found in membrane-bound compartments, such as the plasma membrane, endoplasmic reticulum, and Golgi apparatus . The localization of diacylglycerol kinase inhibitor II is directed by targeting signals and post-translational modifications that guide it to specific cellular compartments . The presence of diacylglycerol kinase inhibitor II in these compartments allows it to effectively inhibit diacylglycerol kinase and modulate lipid signaling pathways .

Biologische Aktivität

Diacylglycerol Kinase Inhibitor II (R59949) is a potent inhibitor of diacylglycerol kinase (DGK), a key enzyme involved in lipid signaling pathways. This compound has garnered significant attention due to its biological activity in various cellular contexts, particularly in cancer biology and immune response modulation. This article explores the biological activity of R59949, highlighting its mechanisms of action, effects on cancer cell proliferation, and potential therapeutic applications.

Diacylglycerol kinase (DGK) catalyzes the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), a lipid that plays crucial roles in cell signaling. Inhibition of DGK by R59949 leads to increased levels of DAG, thereby enhancing protein kinase C (PKC) activity, which is implicated in various cellular processes such as proliferation, differentiation, and apoptosis. The compound exhibits an IC50 of approximately 120 nM in intact platelets and 300 nM in isolated membranes .

Biological Effects

1. Cancer Cell Proliferation:
R59949 has been shown to induce apoptosis in several cancer cell lines, including melanoma and glioblastoma. The inhibition of DGKα by R59949 results in decreased mTOR expression through the phosphodiesterase (PDE)-4A1–cAMP–mTOR pathway, leading to enhanced apoptotic signaling .

2. Immune Modulation:
DGKα is also highly expressed in T cells, where it contributes to T cell anergy—a state of unresponsiveness that allows tumors to evade immune detection. By inhibiting DGKα, R59949 can potentially restore T cell function and enhance anti-tumor immunity . This dual action makes R59949 a promising candidate for combination therapy with immune checkpoint inhibitors.

Research Findings

Recent studies have highlighted the potential of R59949 in various applications:

  • Cancer Treatment:
    • Study Findings: Dominguez et al. demonstrated that DGKα inhibition using R59949 led to apoptosis in multiple cancer cell lines, suggesting its utility as an anticancer agent .
    • Mechanism: The study indicated that the apoptotic effects were mediated through the mTOR signaling pathway, emphasizing the relevance of DGKα in cancer survival mechanisms.
  • Immune Response Enhancement:
    • Cooperative Effects: Research indicates that combining R59949 with PD-1 blockade enhances T cell activation and anti-tumor responses in murine models .
    • Clinical Implications: This suggests a potential therapeutic strategy for refractory cancers where immune evasion is prevalent.

Data Table: Biological Activity Overview

Parameter Value
Compound Name Diacylglycerol Kinase Inhibitor II (R59949)
CAS Number 120166-69-0
Primary Target Diacylglycerol Kinase
IC50 (Intact Platelets) 120 nM
IC50 (Isolated Membranes) 300 nM
Biological Effects Induces apoptosis; enhances T cell function
Key Applications Cancer therapy; immune modulation

Case Studies

  • Melanoma Study:
    • Researchers found that treatment with R59949 significantly reduced melanoma cell viability and induced apoptosis through the activation of pro-apoptotic pathways .
  • Hepatocellular Carcinoma:
    • A study indicated that inhibition of DGKα by R59949 correlated with reduced proliferation rates in hepatocellular carcinoma cells, supporting its role as a therapeutic agent against liver cancers .
  • T Cell Activation:
    • In a murine model, R59949 was shown to enhance T cell responses when combined with PD-1 inhibitors, indicating its potential for improving immunotherapy outcomes .

Eigenschaften

IUPAC Name

3-[2-[4-[bis(4-fluorophenyl)methylidene]piperidin-1-yl]ethyl]-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25F2N3OS/c29-22-9-5-19(6-10-22)26(20-7-11-23(30)12-8-20)21-13-15-32(16-14-21)17-18-33-27(34)24-3-1-2-4-25(24)31-28(33)35/h1-12H,13-18H2,(H,31,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCNBZFRECRPCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)CCN4C(=O)C5=CC=CC=C5NC4=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152707
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120166-69-0
Record name R 59949
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120166690
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diacylglycerol Kinase Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diacylglycerol Kinase Inhibitor II
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diacylglycerol kinase inhibitor II
Reactant of Route 2
Diacylglycerol kinase inhibitor II
Reactant of Route 3
Reactant of Route 3
Diacylglycerol kinase inhibitor II
Reactant of Route 4
Reactant of Route 4
Diacylglycerol kinase inhibitor II
Reactant of Route 5
Reactant of Route 5
Diacylglycerol kinase inhibitor II
Reactant of Route 6
Diacylglycerol kinase inhibitor II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.